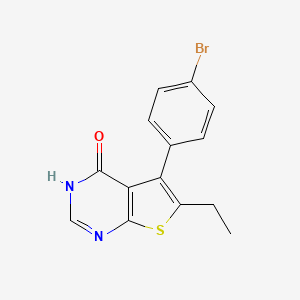

C14H11BrN2OS

Description

Historical Context and Significance of Thiourea (B124793) Derivatives in Chemical Sciences

Thiourea, an organosulfur compound with the formula SC(NH2)2, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution imparts distinct chemical properties that have been exploited in various scientific and industrial fields. The history of thiourea derivatives is rich, with their synthesis first reported in the 19th century. nih.gov Initially, their applications were primarily in areas like analytical chemistry and metallurgy. sphinxsai.com

Over time, the significance of thiourea derivatives expanded into the realm of chemical sciences, particularly as versatile ligands in coordination chemistry. sphinxsai.commdpi.com The presence of sulfur, nitrogen, and oxygen donor atoms in N-acyl-N'-arylthiourea derivatives provides a multitude of bonding possibilities with metal ions. iau.irmdpi.com This has led to their use in the synthesis of various metal complexes with unique structural and electronic properties. lsus.edu Furthermore, thioureas are recognized as important building blocks in the synthesis of various heterocyclic compounds, including pyrimidines and thiazoles, which are core structures in many pharmaceuticals. wikipedia.org

Overview of Biological Activities Associated with N-Acyl-N'-Arylthiourea Structures

The N-acyl-N'-arylthiourea scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities in preclinical studies. nih.gov The versatility of this scaffold allows for structural modifications that can modulate its biological effects.

Antimicrobial Activity: N-acyl-N'-arylthiourea derivatives have shown significant potential as antimicrobial agents. iau.ir Studies have demonstrated their activity against a range of bacteria, including both Gram-positive and Gram-negative strains. mdpi.commdpi.com For instance, certain derivatives have exhibited inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. iau.irmdpi.com The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov Some studies have explored their potential as anti-biofilm agents, which is crucial in combating chronic and resistant infections. nih.gov

Enzyme Inhibitory Activity: A notable area of investigation for N-acyl-N'-arylthiourea derivatives is their role as enzyme inhibitors. They have been found to inhibit various enzymes implicated in disease pathogenesis. For example, some derivatives have shown inhibitory activity against urease, a key enzyme in infections caused by Helicobacter pylori. mdpi.com Others have been identified as inhibitors of enzymes like alkaline phosphatase and cholinesterases. bdpsjournal.orgnih.gov The ability to specifically target and inhibit enzymes makes these compounds attractive candidates for drug development.

Antimalarial Activity: The search for new antimalarial drugs is a global health priority, and N-acyl-N'-arylthiourea derivatives have emerged as a promising class of compounds. Preclinical studies have shown that certain platinum(II) complexes of acyl-thiourea ligands exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds have demonstrated efficacy against both chloroquine-sensitive and resistant strains of the parasite. openaccessjournals.com

Anticancer Activity (Preclinical Focus): In the field of oncology, N-acyl-N'-arylthiourea derivatives have been the subject of extensive preclinical research. mdpi.com They have demonstrated cytotoxic effects against various cancer cell lines, including those of breast, colon, and liver cancer. jppres.comnih.gov The proposed mechanisms of anticancer activity are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression like EGFR, and interference with cell cycle regulation. nih.govresearchgate.net The lipophilicity and structural features of these compounds can be modified to enhance their anticancer potential. jppres.com

Rationale for Investigating 1-Benzoyl-3-(Bromophenyl)thiourea (C₁₄H₁₁BrN₂OS) as a Model Compound

The specific compound 1-Benzoyl-3-(bromophenyl)thiourea (C₁₄H₁₁BrN₂OS) has been synthesized and studied as a representative of the N-acyl-N'-arylthiourea class. mostwiedzy.plresearchgate.net The rationale for investigating this particular molecule and its isomers (e.g., 1-benzoyl-3-(2-bromophenyl)thiourea and 1-benzoyl-3-(3-bromophenyl)thiourea) stems from several key factors:

Systematic Structure-Activity Relationship (SAR) Studies: The presence of a bromine atom on the phenyl ring provides a specific point for studying the effect of halogen substituents on the compound's physicochemical properties and biological activity. By comparing it with other halogenated (chloro, iodo) and non-halogenated analogues, researchers can elucidate important structure-activity relationships. mostwiedzy.plresearchgate.net

Coordination Chemistry: As a ligand, 1-benzoyl-3-(4-bromophenyl)thiourea has been used in the synthesis of copper(I) complexes, demonstrating its ability to coordinate with metal ions and form polymeric structures. chemmix.edu.pl This is relevant for exploring the potential of its metal complexes as catalysts or therapeutic agents.

Foundation for Further Derivatization: Understanding the properties of this model compound provides a foundation for the rational design and synthesis of new derivatives with potentially enhanced biological activities. The benzoyl and bromophenyl groups can be systematically modified to optimize factors like potency, selectivity, and pharmacokinetic properties.

Scope and Objectives of Research on Substituted Benzoylthioureas

The research on substituted benzoylthioureas, including the C₁₄H₁₁BrN₂OS isomers, is driven by several overarching objectives:

Synthesis and Characterization: A primary goal is the efficient synthesis of a diverse library of substituted benzoylthiourea (B1224501) derivatives and their thorough characterization using various spectroscopic and analytical techniques. mostwiedzy.plresearchgate.net

Exploration of Biological Potential: A key objective is to screen these compounds for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects, in preclinical settings. researchgate.netnih.gov

Elucidation of Structure-Activity Relationships: Researchers aim to establish clear relationships between the chemical structure of the compounds (e.g., the nature and position of substituents on the aromatic rings) and their observed biological activities. mostwiedzy.pl This knowledge is crucial for the design of more potent and selective drug candidates.

Investigation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects at the molecular level is a critical objective. This includes identifying their cellular targets and pathways. nih.gov

Development of Novel Therapeutic Agents: The ultimate goal of this research is to identify lead compounds from the substituted benzoylthiourea class that can be further developed into new therapeutic agents to address unmet medical needs in areas such as infectious diseases and cancer. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(18)16-7-17-14(12)19-10/h3-7H,2H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLCEANRKKFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of 1 Benzoyl 3 Bromophenyl Thiourea C₁₄h₁₁brn₂os and Its Analogues

Synthetic Routes and Reaction Mechanisms

The synthesis of 1-benzoyl-3-(bromophenyl)thiourea is most commonly achieved through a one-pot condensation reaction, although alternative pathways exist. The efficiency of these methods can be enhanced by optimizing various reaction parameters.

Synthesis via Acyl Chloride, Potassium Isothiocyanate, and Bromoaniline Condensation

The principal and most widely utilized method for synthesizing 1-benzoyl-3-(bromophenyl)thiourea involves a one-pot reaction between benzoyl chloride, a thiocyanate (B1210189) salt (such as potassium or ammonium (B1175870) thiocyanate), and a bromoaniline isomer (2-bromoaniline, 3-bromoaniline, or 4-bromoaniline). silae.itmdpi.comjcchems.com

The reaction mechanism proceeds in two main steps. indexcopernicus.com First, the benzoyl chloride reacts with potassium thiocyanate (KSCN) in a suitable solvent like acetone (B3395972). silae.itmdpi.com This step forms a benzoyl isothiocyanate intermediate. The highly nucleophilic thiocyanate ion attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride ion. indexcopernicus.com

In the second step, the appropriate bromoaniline is added to the reaction mixture containing the freshly prepared benzoyl isothiocyanate. mdpi.com The nucleophilic amine group of the bromoaniline attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). mdpi.comindexcopernicus.com This is followed by a rearrangement to form the final 1-benzoyl-3-(bromophenyl)thiourea product. indexcopernicus.com The entire process is typically conducted under reflux to ensure the completion of the reaction. jcchems.comindexcopernicus.com

Alternative Synthetic Pathways for Thiourea (B124793) Formation

While the one-pot condensation is standard, other methods for forming the thiourea linkage are reported in the literature.

Isothiocyanate and Amine Reaction: An alternative approach involves the direct reaction of a pre-synthesized bromophenyl isothiocyanate with an amine. rsc.org This method separates the formation of the isothiocyanate from the final condensation step.

Use of Thiourea: Acylthioureas can also be prepared by treating thiourea with an acyl iodide. conicet.gov.ar This pathway offers a different set of starting materials for accessing the target molecule.

Phase-Transfer Catalysis: The conventional synthesis can be modified by using a phase-transfer catalyst, such as polyethylene (B3416737) glycol-400 (PEG-400) or tetra-n-butylammonium bromide (TBAB). mdpi.comtandfonline.com This technique is particularly useful for reactions in heterogeneous systems and can improve reaction rates and yields under mild conditions. tandfonline.com

Solvent-Free Synthesis: Green chemistry approaches include performing the synthesis under solvent-free conditions by grinding the reactants together, which can reduce reaction times and environmental impact. asianpubs.orgresearchgate.net

Optimization of Reaction Conditions and Yields

The yield and purity of 1-benzoyl-3-(bromophenyl)thiourea are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

Studies on related N-acyl thiourea syntheses show that the choice of solvent is critical. While acetone is commonly used, solvents like dimethylformamide (DMF) have also been found to be effective. silae.itmdpi.com The use of a phase-transfer catalyst such as TBAB has been shown to significantly improve yields, in some cases increasing them from 41% to 76%. mdpi.com Temperature control is also important; reactions are typically run under reflux, but some methods, like ultrasonic-assisted synthesis, can proceed at room temperature, offering a milder and more energy-efficient option. rsc.orgacs.org The reaction time is often monitored using thin-layer chromatography (TLC) to ensure the reaction goes to completion, typically within a few hours. silae.itacs.org

| Parameter | Condition | Effect on Yield/Reaction | Reference |

| Solvent | Acetone | Commonly used, effective for dissolving reactants. | silae.itmdpi.com |

| DMF | Found to be an effective solvent in optimization studies. | nih.gov | |

| Cyrene | A green, bio-based alternative to traditional solvents like THF. | nih.gov | |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can significantly improve yields in heterogeneous systems. | mdpi.com |

| Energy Source | Reflux/Heating | Traditional method to drive the reaction to completion. | jcchems.comindexcopernicus.com |

| Ultrasonic Irradiation | Allows for shorter reaction times and milder conditions. | rsc.orgacs.org | |

| Grinding (Solvent-Free) | Environmentally friendly, reduces waste and reaction time. | asianpubs.org |

Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of 1-benzoyl-3-(bromophenyl)thiourea and its analogues rely on a combination of spectroscopic methods, primarily IR and NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the key functional groups present in the 1-benzoyl-3-(bromophenyl)thiourea molecule. The IR spectrum provides clear evidence for the formation of the thiourea linkage and the presence of the carbonyl and amide groups. indexcopernicus.comresearchgate.net

The main characteristic absorption bands observed in the IR spectra of these compounds are due to the stretching vibrations of the N-H, C=O, C-N, and C=S bonds. indexcopernicus.comanalis.com.my The N-H stretching vibrations typically appear as medium to sharp bands in the region of 3380–3180 cm⁻¹. The carbonyl group (C=O) stretch is observed as a strong band around 1690–1660 cm⁻¹. indexcopernicus.comanalis.com.my The presence of conjugation with the aromatic ring and potential intramolecular hydrogen bonding can cause this frequency to be lower than that of a typical ketone. analis.com.my The C-N stretching vibration is found in the 1380–1260 cm⁻¹ region, while the thiocarbonyl (C=S) stretching band, which is often weaker, appears around 1150 cm⁻¹ and also in the 700-800 cm⁻¹ range. indexcopernicus.combch.ro

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3380 - 3180 | indexcopernicus.comresearchgate.netbch.ro |

| C=O | Stretch | 1690 - 1660 | indexcopernicus.comanalis.com.my |

| C=C (Aromatic) | Stretch | ~1590 - 1450 | indexcopernicus.com |

| C-N | Stretch | 1380 - 1260 | indexcopernicus.comanalis.com.my |

| C=S | Stretch | ~1150 & 800-700 | indexcopernicus.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 1-benzoyl-3-(bromophenyl)thiourea, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the amide (N-H) and aromatic protons. The two N-H protons appear as distinct singlets at downfield chemical shifts, typically in the ranges of δ 11.6–12.5 ppm (for the NH proton adjacent to the C=O group) and δ 9.1–9.8 ppm (for the NH proton adjacent to the bromophenyl ring). researchgate.netanalis.com.mychemicalbook.com The exact positions can vary depending on the solvent and the isomer of the bromo-substituent. The aromatic protons from both the benzoyl and bromophenyl rings resonate as a complex multiplet in the region of δ 7.0–8.2 ppm. indexcopernicus.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for confirming the carbon skeleton. It shows two distinct, low-intensity signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons. The C=S carbon is typically found further downfield, around δ 178–181 ppm, while the C=O carbon resonates around δ 166–181 ppm. researchgate.netanalis.com.my The aromatic carbons appear in the δ 116–140 ppm range, with the carbon attached to the bromine atom also showing a characteristic shift. researchgate.net

| Compound Isomer | Spectroscopic Data | Reference |

| 1-Benzoyl-3-(2-bromophenyl)thiourea | ¹H NMR (CDCl₃, 400 MHz): δ 12.41 (s, 1H, NH), 9.25 (s, 1H, NH), 8.41–6.97 (m, 9H, Ar-H). ¹³C NMR (CDCl₃, 101 MHz): δ 179.03 (C=S), 166.74 (C=O), 136.48, 133.84, 132.97, 131.48, 129.23, 128.29, 127.66, 127.58, 127.17, 118.69 (Ar-C). | |

| 1-Benzoyl-3-(3-bromophenyl)thiourea | ¹H NMR (CDCl₃, 400 MHz): δ 12.67 (s, 1H, NH), 9.21 (s, 1H, NH), 8.17–7.09 (m, 9H, Ar-H). ¹³C NMR (CDCl₃, 101 MHz): δ 178.41 (C=S), 167.12 (C=O), 138.85, 133.90, 131.40, 130.14, 129.80, 129.25, 127.61, 126.89, 122.66, 122.27 (Ar-C). | |

| 1-Benzoyl-3-(4-bromophenyl)thiourea | ¹H NMR (DMSO-d₆, 400MHz): δ 12.50 (s, 1H, NH), 11.67 (s, 1H, NH), 7.92 (d, 2H), 7.76 (d, 2H), 7.69 (d, 2H), 7.43 (t, 2H), 7.28 (t, 1H). |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of newly synthesized compounds. This method measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and, through fragmentation patterns, valuable structural information. labmanager.com For 1-benzoyl-3-(bromophenyl)thiourea and its analogues, mass spectrometry confirms the successful synthesis by verifying that the molecular weight of the product matches the expected value.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the intact molecule, and various fragment ion peaks. The fragmentation pattern is often unique to the compound's structure and can be used for identification. For instance, in the mass spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, an isomer of the title compound, the molecular ion peak is observed at m/z 335, which aligns with the calculated molecular weight for the formula C₁₄H₁₁BrN₂OS. researchgate.net The spectrum also shows a characteristic base peak at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), and other fragments that help to piece together the molecular structure. researchgate.net

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data for N-{[(4-bromophenyl)amino]carbonothioyl}benzamide (C₁₄H₁₁BrN₂OS). researchgate.net

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment |

| 335 | 15 | [M]⁺ (Molecular Ion) |

| 291 | 7.2 | [M - CSNH]⁺ |

| 213 | 20 | [BrC₆H₄NCS]⁺ |

| 172 | 10 | [BrC₆H₄NH₂]⁺ |

| 157 | 3.5 | [C₆H₅CONHCS]⁺ |

| 121 | 5.5 | [C₆H₅CONH₂]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ |

| 78 | 65 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically to four or more decimal places. uni-rostock.debioanalysis-zone.com This level of precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, as each unique formula has a distinct theoretical mass due to the mass defect of its constituent atoms. uni-rostock.denih.gov HRMS is particularly powerful for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com Studies on related thiourea derivatives demonstrate the utility of HRMS, where experimentally determined masses are compared against calculated values to confirm the molecular formula with high confidence. jst.go.jp

Elemental Analysis for Purity and Stoichiometry Confirmation

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative data on the elemental composition of a sample. rsc.org For novel compounds like 1-benzoyl-3-(bromophenyl)thiourea and its analogues, this analysis is crucial for confirming the empirical formula and assessing the purity of the synthesized product. repec.org The method involves combusting a small, precisely weighed sample and measuring the amounts of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) produced.

The experimentally determined weight percentages of these elements are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's stoichiometry and indicates a high degree of purity. nih.gov Research on 1-benzoyl-3-(4-bromophenyl)-2-thiourea (M) reports that the results from CHN microelemental analysis were compatible with the expected theoretical calculations, thereby verifying its composition. repec.orgindexcopernicus.com

While the specific numerical data for C₁₄H₁₁BrN₂OS is not always published, the standard presentation of such data can be seen in the characterization of its analogues. For example, the analysis of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea clearly illustrates the comparison between calculated and found elemental percentages. nih.gov

Table 2: Elemental Analysis Data for the Analogue 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea (C₁₅H₁₀BrN₃OS₂). nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 45.92 | 45.90 |

| Hydrogen (H) | 2.57 | 2.55 |

| Nitrogen (N) | 10.71 | 10.69 |

| Sulfur (S) | 16.35 | 16.32 |

This concordance between the expected and measured values confirms that the synthesized compound has the correct elemental makeup and is substantially free from impurities. rsc.orgnih.gov

Solid State and Molecular Structural Analysis of 1 Benzoyl 3 Bromophenyl Thiourea C₁₄h₁₁brn₂os

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid. rsc.orgnih.gov It has been instrumental in elucidating the detailed structural features of the various isomers of C₁₄H₁₁BrN₂OS. mostwiedzy.plnih.gov

| Compound Isomer | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-Benzoyl-3-(2-bromophenyl)thiourea | Monoclinic | P2₁/c | researchgate.net |

| 1-Benzoyl-3-(3-bromophenyl)thiourea | Monoclinic | P2₁/n | researchgate.net |

| 1-Benzoyl-3-(4-bromophenyl)thiourea | Monoclinic | P2₁/c | researchgate.netresearchgate.net |

The conformation of the 1-Benzoyl-3-(bromophenyl)thiourea molecule is primarily defined by the rotation around several key single bonds, which can be quantified by torsion angles. proteinstructures.comuni-hamburg.de The molecule generally adopts a conformation where the benzoyl and bromophenyl groups are positioned relative to the thiourea (B124793) backbone. For the para-bromo isomer, the bromophenyl and benzoyl groups are situated cis and trans, respectively, to the thiono S atom across the C-N bonds. researchgate.net

A key feature is the formation of a planar six-membered pseudo-ring, denoted as an S(6) motif, stabilized by an intramolecular hydrogen bond. chemmix.edu.pl The planarity of the central carbonylthiourea fragment and the orientation of the attached aromatic rings are described by specific torsion angles. A study by Rosiak et al. (2021) defined two auxiliary dihedral angles, φ1 (C-N-C-C) and φ2 (C-N-C=S), to better describe the molecular conformation. mostwiedzy.pl

| Compound Isomer | Torsion Angle (°C) | Value | Reference |

|---|---|---|---|

| 1-Benzoyl-3-(2-bromophenyl)thiourea | φ1 (C2-N1-C7-C8) | -175.7 | mostwiedzy.pl |

| φ2 (C14-N2-C7-S1) | -4.0 | ||

| 1-Benzoyl-3-(3-bromophenyl)thiourea | φ1 (C2-N1-C7-C8) | -177.3 | mostwiedzy.pl |

| φ2 (C14-N2-C7-S1) | -3.1 | ||

| 1-Benzoyl-3-(4-bromophenyl)thiourea | Dihedral angle (bromophenyl group to central carbonylthiourea plane) | 20.40 (11)° | researchgate.net |

In the crystal lattice, molecules are further linked by a network of intermolecular hydrogen bonds. For the para-isomer, N—H⋯S and C—H⋯O interactions connect adjacent molecules into linear chains. researchgate.net Similar interactions, including N—H⋯S hydrogen bonds that form R²₂(8) ring motifs, are observed in related structures and are critical for building the supramolecular architecture. nih.gov

| Compound Isomer | Bond Type (D–H···A) | Interaction Type | D···A Distance (Å) | D–H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| 1-Benzoyl-3-(2-bromophenyl)thiourea | N1–H1···O1 | Intramolecular | 2.625 | 138 | mostwiedzy.pl |

| N2–H2···S1 | Intermolecular | 3.453 | 158 | ||

| 1-Benzoyl-3-(3-bromophenyl)thiourea | N1–H1···O1 | Intramolecular | 2.628 | 139 | mostwiedzy.pl |

| N2–H2···S1 | Intermolecular | 3.411 | 170 | ||

| 1-Benzoyl-3-(4-bromophenyl)thiourea | N–H···S | Intermolecular | - | - | researchgate.net |

| C–H···O | Intermolecular | - | - |

Pi–π stacking interactions are non-covalent interactions that occur between aromatic rings and are fundamental to the assembly of many molecular structures. rsc.orgwikipedia.orglibretexts.org In the crystal structures of 1-benzoyl-3-(bromophenyl)thiourea derivatives, these interactions play a significant role. The analysis of the crystal packing reveals stacking between the phenyl and bromophenyl rings of adjacent molecules. mostwiedzy.pl The quasi-aromatic S(6) pseudo-ring formed by the intramolecular hydrogen bond can also participate in stacking interactions, specifically S(6)⋯π stacking. mostwiedzy.plnih.gov The strength and geometry of these interactions are dependent on the relative orientation of the aromatic rings, which is influenced by the position of the bromine substituent.

Halogen bonding is a directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of C₁₄H₁₁BrN₂OS, the bromine atom can participate in such interactions, particularly Br⋯O contacts, which contribute to the stability of the crystal structure. mostwiedzy.pl For instance, in the crystal structure of the 3-bromo isomer, a Br⋯O interaction is observed, linking the molecules into chains. mostwiedzy.plnih.gov While less common for bromine compared to iodine, these interactions are significant in crystal engineering. iucr.org A related compound, 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea, exhibits a distinct Br⋯O interaction with a distance of 3.103 (1) Å. iucr.org

| Compound Isomer | Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3-(3-bromophenyl)thiourea | Br···O | 3.195 | 156.9 | mostwiedzy.pl |

The position of the bromine atom on the phenyl ring—ortho, meta, or para—has a profound effect on the molecular conformation and the resulting crystal packing. nih.govresearchgate.net This influence is a direct consequence of the steric and electronic changes introduced by the substituent's location.

For example, the presence of the bulky bromine atom in the ortho position can cause a greater twist between the bromophenyl ring and the central thiourea moiety compared to the meta or para isomers. mostwiedzy.pl This conformational change, in turn, affects the network of intermolecular interactions. Yamin & Yusof (2003) noted that for the para-isomer, the presence of the bromine atom increased the dihedral angle between the bromophenyl group and the central carbonylthiourea plane to 20.40 (11)° compared to its unsubstituted phenyl analogue. researchgate.net

The different substitution patterns lead to variations in the types and geometries of hydrogen and halogen bonds, resulting in distinct supramolecular architectures for each isomer. mostwiedzy.plresearchgate.net The comprehensive study of the chloro, bromo, and iodo derivatives has shown that both the type of halogen and its position are key factors in controlling the final crystal structure. mostwiedzy.plnih.gov

Crystallographic Database Analysis of Related Thiourea Derivatives

A comprehensive understanding of the three-dimensional structure of 1-Benzoyl-3-(Bromophenyl)thiourea (C₁₄H₁₁BrN₂OS) is achieved through a comparative analysis with structurally similar thiourea derivatives. This approach, utilizing crystallographic data from sources like the Cambridge Structural Database (CSD), allows for the identification of conserved structural motifs and the influence of various substituents on molecular conformation and crystal packing. researchgate.netmostwiedzy.pl

The supramolecular assembly, or how molecules arrange themselves in the crystal lattice, is largely dictated by intermolecular forces. In many analogous thiourea derivatives, intermolecular N-H···S hydrogen bonds are a key interaction, often leading to the formation of centrosymmetric dimers. tubitak.gov.trtubitak.gov.tr These dimers can then further assemble into more extended structures like chains or networks. asianpubs.orgnih.gov

The introduction of a halogen atom, such as bromine in the case of C₁₄H₁₁BrN₂OS, provides the potential for additional, influential non-covalent interactions. Halogen bonding, where the bromine atom interacts with an electron-rich atom like sulfur or oxygen (X···S or X···O), can play a significant role in directing the crystal packing. researchgate.net The position of the halogen substituent on the phenyl ring is a critical factor that affects both the molecular conformation and the types of intermolecular interactions that occur. researchgate.netchemmix.edu.pl Studies on a series of 1-benzoyl-3-(halogenophenyl)thioureas have shown that changing the halogen type and its position can lead to different packing arrangements. researchgate.netmostwiedzy.pl For instance, in some brominated thiourea derivatives, C–Br···S interactions have been observed to stabilize the crystal structure. nih.govacs.org

By examining these trends in related structures, it is possible to predict the likely structural characteristics of 1-Benzoyl-3-(Bromophenyl)thiourea. It is expected to exhibit the common trans-cis conformation stabilized by an intramolecular N-H···O hydrogen bond. Its crystal structure will likely be an intricate network formed by a combination of N-H···S hydrogen bonds, potential Br···S or Br···O halogen bonds, and other weak interactions, creating a stable supramolecular assembly. researchgate.netnih.govacs.org

Interactive Data Table: Comparison of Key Structural Features in Benzoylthiourea (B1224501) Derivatives

| Feature | 1-Benzoyl-3-(phenyl)thiourea | 1-Benzoyl-3-(4-methylphenyl)thiourea | N,N-dimethyl-N'-(2-chloro-benzoyl)thiourea | 1-Benzoyl-3-(bromophenyl)thiourea (Predicted) |

| Thiourea Conformation | trans-cis | trans-cis | trans-cis | trans-cis |

| Intramolecular H-Bond | N-H···O | N-H···O | N-H···O | N-H···O |

| Primary Intermolecular Interaction | N-H···S dimers | N-H···S dimers | N-H···S dimers | N-H···S dimers |

| Secondary Interactions | C-H···π | C-H···O, C-H···π | C-H···Cl | Br···S/O halogen bonds, π-π stacking |

| Resulting Supramolecular Motif | Dimer-based chains | Dimer-based chains | Dimer-based chains | Dimer or chain structures influenced by halogen bonding |

Computational Chemistry and Theoretical Studies of C₁₄h₁₁brn₂os

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.netdntb.gov.ua DFT methods are used to predict a wide range of molecular attributes by solving the Schrödinger equation in an approximate manner, offering a balance between computational cost and accuracy. nih.govresearchgate.net For C₁₄H₁₁BrN₂OS and related thiourea (B124793) derivatives, DFT calculations have been employed to elucidate molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Theoretical calculations are crucial for predicting the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. The structural and conformational features of 1-benzoyl-3-(halogenophenyl)thioureas, including the C₁₄H₁₁BrN₂OS isomers, have been analyzed using both X-ray diffraction and theoretical calculations. researchgate.netresearchgate.net

The relative orientation of the phenyl rings and the planarity of the thiourea backbone are defined by specific dihedral angles. For instance, in a study of 1-benzoyl-3-(halogenophenyl)thioureas, two key dihedral angles, φ1 and φ2, were defined to describe the molecular conformation. researchgate.net DFT calculations, often performed with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and predict these structural parameters, which are then often compared with experimental X-ray diffraction data to validate the computational model. nih.gov Studies on related acyl thiourea derivatives show that the calculated geometries at the B3LYP-D3/def2-TZVP level of theory are in excellent agreement with experimental structures. youtube.com The conformation of the thiourea moiety can vary, with anti-syn and anti-anti conformations being observed in different derivatives, which in turn affects the crystal packing and intermolecular interactions. nih.gov

| Parameter | Bond/Angle | Calculated Value | Experimental Value | Reference |

| Bond Length | C=S | 1.67 Å | 1.66 Å | nih.gov |

| Bond Length | C=O | 1.23 Å | 1.22 Å | nih.gov |

| Bond Length | N-H (amide) | 1.01 Å | 0.86 Å (X-ray) | nih.gov |

| Bond Angle | N-C-S | 125.0° | 124.5° | nih.gov |

| Dihedral Angle | S=C-N-C | ~180° (trans) | Varies | researchgate.net |

| Dihedral Angle | O=C-N-C | ~0° (cis) | Varies | researchgate.net |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.govrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. researchgate.netnih.gov A large energy gap generally implies high kinetic stability and low chemical reactivity. nih.gov

For thiourea derivatives, DFT calculations are commonly used to compute the energies of the HOMO and LUMO. researchgate.netnih.gov In studies of related compounds, HOMO orbitals are often located on the heteroatoms (S and N), while LUMO orbitals can be distributed over the benzene (B151609) rings. researchgate.net The HOMO-LUMO energy gap can be calculated from these energies (ΔE = ELUMO - EHOMO) and provides insight into the charge transfer interactions within the molecule. nih.govnih.gov Quantum chemical methods have been successfully used to correlate HOMO and LUMO energies with the corrosion inhibition properties of carbamidic thioanhydride derivatives, including C₁₄H₁₁BrN₂OS. researchgate.net

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) | Reference |

| Aromatic Carboxylic Acid | HyperChem/AM1 | -10.05 | -0.98 | 9.07 | rsc.org |

| Imidazole Derivative | B3LYP/6-311G(d,p) | -6.29 | -1.81 | 4.48 | nih.gov |

| Ferulic Acid | B3LYP/6-31G(d) | -0.21 a.u. | -0.06 a.u. | 0.15 a.u. | nih.gov |

Non-covalent interactions (NCIs) play a pivotal role in determining the crystal packing, supramolecular architecture, and biological activity of molecules. mostwiedzy.placs.org These interactions, though weaker than covalent bonds, include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. mostwiedzy.plnih.govresearchgate.net

Theoretical studies on 1-benzoyl-3-(halogenophenyl)thioureas have examined these intermolecular interactions in detail. mostwiedzy.plresearchgate.net The S(6) pseudo-ring formed by the intramolecular N-H···O hydrogen bond is a dominant feature. researchgate.netresearchgate.net In the crystal lattice, molecules are often linked by intermolecular N-H···S hydrogen bonds, forming dimers with characteristic ring motifs like R²₂(8). jst.go.jp

Table 3: Common Non-Covalent Interactions in Benzoylthiourea (B1224501) Derivatives

| Interaction Type | Description | Typical Distance (Å) | Reference |

| Intramolecular N-H···O | Forms a stable S(6) pseudo-ring. | ~1.9 - 2.1 | researchgate.netjst.go.jp |

| Intermolecular N-H···S | Links molecules into dimers or chains, often forming R²₂(8) motifs. | ~2.5 - 2.7 | jst.go.jpnih.gov |

| Halogen Bond (Br···S) | An attractive interaction between the electrophilic region of the bromine atom and a nucleophile (S atom). | ~3.7 | nih.gov |

| π-π Stacking | Attractive interaction between aromatic rings. | ~3.4 - 3.8 | mostwiedzy.pl |

| C-H···O/S | Weak hydrogen bonds contributing to crystal stability. | ~2.4 - 2.8 | jst.go.jp |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a biological target.

Molecular docking simulations for thiourea derivatives have been performed to understand their interactions with various biological targets. researchgate.net These simulations place the ligand (e.g., C₁₄H₁₁BrN₂OS) into the binding site of a target protein and calculate a score, often representing the binding free energy (ΔGbind), which estimates the binding affinity. A lower binding energy (more negative value) generally indicates a more stable protein-ligand complex.

The binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For example, studies on thiourea analogs have shown that the C=S, C=O, and NH groups are often involved in hydrogen bonding with the receptor, which is crucial for activity. The final predicted binding free energy is often broken down into its constituent parts, including van der Waals, hydrogen bonding, electrostatic, and desolvation energy terms, to provide a detailed understanding of the binding event.

| Ligand (Derivative) | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| 1-allyl-3-(4-nitrobenzoyl)thiourea | DNA gyrase B (E. coli) | -91.23 (rerank score) | Asn46, Asp73, Glu50 | |

| Thiadiazole-thiourea derivative | Enoyl Acyl Carrier Protein Reductase (InhA) | -7.83 | Tyr158, Met199 | |

| Benzoylthiourea derivative | Elastase | -7.70 | His57, Ser195 | researchgate.net |

Molecular docking can be used in a reverse-docking approach to screen a compound against a panel of known protein targets to identify potential or "putative" molecular targets. researchgate.net By comparing the binding scores of C₁₄H₁₁BrN₂OS against various proteins, researchers can hypothesize its potential biological activities.

For thiourea derivatives, several putative targets have been identified through such studies. For instance, DNA gyrase, an essential bacterial enzyme, has been explored as a target for thiourea analogs designed as antibacterial agents. Similarly, the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, has been identified as a target for thiadiazole-thiourea compounds. Other studies have investigated elastase and urease inhibition. researchgate.netjst.go.jp The binding scores from these simulations help to prioritize compounds for further experimental testing and guide the development of new therapeutic agents based on the C₁₄H₁₁BrN₂OS scaffold.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a way to correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov For derivatives of thiourea, including benzoylthioureas, QSAR models have been instrumental in predicting their preclinical activity and in the rational design of new, more potent analogues. nih.govresearchgate.net

Predictive QSAR models for thiourea derivatives have been developed for a range of preclinical activities, including antimicrobial, anticancer, and antiviral effects. nih.govnih.govjppres.com These models are typically built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to establish a mathematical relationship between molecular descriptors and biological activity, such as the half-maximal inhibitory concentration (IC₅₀). analis.com.myresearchgate.net

For instance, QSAR studies on a series of thiourea derivatives have successfully predicted their anti-hepatitis C virus (anti-HCV) activity. nih.gov Similarly, predictive models for the antimicrobial and anticancer activities of various benzoylthiourea derivatives have been established, guiding the synthesis of new compounds with enhanced efficacy. nih.govresearchgate.net A study on carbonyl thiourea derivatives against Acanthamoeba sp. demonstrated the development of a robust QSAR model with good predictive ability, which is crucial for identifying new anti-amoebic agents. analis.com.myresearchgate.net

The general approach involves:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound.

Model Development: Statistical methods are used to select the most relevant descriptors and build a predictive equation.

Model Validation: The model's predictive power is assessed using internal and external validation techniques. mdpi.com

These predictive models serve as a valuable tool in the early stages of drug development, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. ktu.lt

The core of any QSAR model lies in the correlation of molecular descriptors with the biological response of interest. talete.mi.itrsc.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. nih.gov

In studies of thiourea derivatives, several key descriptors have been found to correlate with their biological activities:

Electronic Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with a compound's reactivity and its ability to interact with biological targets. nih.gov For example, in a series of substituted benzoylthiourea derivatives, HOMO and LUMO energy values were determined to be important for their structure-activity relationship. researchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies a molecule's lipophilicity. It often plays a crucial role in a drug's ability to cross cell membranes and reach its target. QSAR studies on anti-HCV thiourea derivatives found that their activity was significantly correlated with their hydrophobic properties. nih.gov

Steric and Topological Descriptors: Descriptors related to the size and shape of a molecule, such as molecular weight, polar surface area (PSA), and various topological indices, can influence how a compound fits into the binding site of a receptor. nih.govtalete.mi.it PSA, for instance, has been shown to correlate well with passive molecular transport through membranes. researchgate.net

The table below presents a selection of molecular descriptors that have been shown to be significant in QSAR studies of thiourea derivatives and their correlation with biological activities.

| Descriptor Class | Descriptor Example | Biological Activity Correlation |

| Electronic | HOMO Energy | Often relates to the electron-donating ability of the molecule and its reactivity. nih.govresearchgate.net |

| LUMO Energy | Relates to the electron-accepting ability of the molecule and its stability. nih.govresearchgate.net | |

| Dipole Moment | Influences polar interactions with the biological target. researchgate.net | |

| Hydrophobic | LogP | Correlates with membrane permeability and hydrophobic interactions with the target. nih.gov |

| Steric/Topological | Polar Surface Area (PSA) | Affects passive molecular transport and membrane penetration. researchgate.net |

| Molecular Weight | Influences overall size and fit within a binding pocket. | |

| Ovality | A measure of the molecule's shape. researchgate.net | |

| Quantum-Chemical | van der Waals volume | Important for predicting anticancer activities. researchgate.net |

These correlations provide valuable insights into the mechanism of action of these compounds and help in the rational design of new derivatives with improved activity. researchgate.net

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for C₁₄H₁₁BrN₂OS were found in the initial searches, MD simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. rsc.org For analogous thiourea derivatives and their metal complexes, MD simulations have been employed to investigate their stability and binding modes with protein targets. jppres.comsemanticscholar.orgjppres.com

For example, MD simulations have been used to study the stability of thiourea-cobalt(III) complexes as potential anticancer agents by analyzing their interactions with specific receptors. jppres.com These simulations can provide detailed information on:

The stability of the ligand-receptor complex.

The key amino acid residues involved in the interaction.

The conformational changes that occur upon binding.

The binding free energy, which can be used to rank the affinity of different compounds.

In a typical MD simulation study of a ligand like C₁₄H₁₁BrN₂OS interacting with a biological target, the process would involve:

System Setup: Building a model of the ligand-protein complex solvated in a water box with appropriate ions.

Minimization: Removing any steric clashes in the initial structure.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to observe the dynamic behavior of the system.

Analysis: Analyzing the trajectory to calculate various properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies.

Such simulations could provide crucial insights into the potential mechanism of action of C₁₄H₁₁BrN₂OS and guide the design of more effective derivatives.

Preclinical Biological Evaluation of 1 Benzoyl 3 Bromophenyl Thiourea C₁₄h₁₁brn₂os

Enzyme Inhibition Studies

The ability of 1-Benzoyl-3-(bromophenyl)thiourea and related compounds to modulate the activity of specific enzymes has been a key area of research. These studies are crucial in understanding the compound's potential therapeutic applications, particularly in diseases characterized by excessive enzymatic activity.

In vitro studies have been conducted to assess the inhibitory effects of thiourea (B124793) derivatives on elastase, a serine protease implicated in various inflammatory diseases. While specific IC₅₀ values for 1-Benzoyl-3-(bromophenyl)thiourea are not extensively documented in publicly available literature, research on structurally similar compounds provides significant insights.

A study on biphenyl-thiourea hybrid derivatives demonstrated that the introduction of a bromo substituent on the aryl ring enhances elastase inhibitory activity. researchgate.net One of the most potent compounds in that series, a nitro-substituted derivative, exhibited an IC₅₀ value of 0.26 ± 0.05 μM. researchgate.net Another investigation on phthalimide-thiazole derivatives reported elastase inhibition with IC₅₀ values in the micromolar range, with the most active compounds showing values between 12.98 µM and 16.62 µM. mdpi.com These findings suggest that the 1-Benzoyl-3-(bromophenyl)thiourea scaffold is a promising candidate for elastase inhibition.

Table 1: Elastase Inhibitory Activity of Related Thiourea Derivatives

| Compound Type | Specific Compound/Substituent | IC₅₀ (µM) |

|---|---|---|

| Biphenyl-thiourea hybrid | Nitro-substituted (3c) | 0.26 ± 0.05 researchgate.net |

| Phthalimide-thiazole derivative | 4-trifluoromethylphenyl (4c) | 12.98 mdpi.com |

| Phthalimide-thiazole derivative | 4-naphthyl (4e) | 15.58 mdpi.com |

| Phthalimide-thiazole derivative | 2,4,6-trichlorophenyl (4h) | 16.62 mdpi.com |

Understanding the mechanism of enzyme inhibition is fundamental to drug design and development. Kinetic studies on a potent elastase inhibitor from the biphenyl-thiourea series, which shares structural similarities with 1-Benzoyl-3-(bromophenyl)thiourea, revealed a competitive mode of inhibition. researchgate.net This indicates that the inhibitor molecule competes with the substrate for binding to the active site of the elastase enzyme. The dissociation constant (Ki) for this competitive inhibitor was determined to be 0.84 µM. researchgate.net This mechanistic insight suggests that 1-Benzoyl-3-(bromophenyl)thiourea may also function as a competitive inhibitor of elastase.

Antimicrobial Activity Investigations (Preclinical)

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiourea derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.

The antibacterial potential of 1-Benzoyl-3-(bromophenyl)thiourea and its analogs has been evaluated against a range of pathogenic bacteria. Research on N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, a compound with a similar bromophenyl-thiourea moiety, demonstrated broad-spectrum antimicrobial activity. mdpi.com The minimum inhibitory concentration (MIC) values for this compound varied depending on the bacterial strain, ranging from 32 to 1024 µg/mL. mdpi.comnih.gov Another study focusing on thiourea derivatives of 1,3-thiazole reported significant inhibition against Gram-positive cocci, with MIC values in the range of 2–32 µg/mL. jst.go.jpjst.go.jp

Table 2: In Vitro Antibacterial Activity of Related Thiourea Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC Range (µg/mL) |

|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Various bacteria | 32 - 1024 mdpi.comnih.gov |

| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci | 2 - 32 jst.go.jpjst.go.jp |

In addition to antibacterial properties, the antifungal activity of thiourea derivatives has been investigated. The aforementioned study on N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea also revealed antifungal activity against Candida spp. with MIC values ranging from 32 to 256 µg/mL. mdpi.comnih.gov This suggests that 1-Benzoyl-3-(bromophenyl)thiourea may also possess efficacy against fungal pathogens.

Table 3: In Vitro Antifungal Activity of a Related Thiourea Derivative

| Compound | Fungal Strain(s) | MIC Range (µg/mL) |

|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | 32 - 256 mdpi.comnih.gov |

The global health threat of tuberculosis has driven research into novel antitubercular agents. Thiourea derivatives have shown considerable promise in this area. A study on a series of benzoylthioureas demonstrated antimycobacterial activity against Mycobacterium tuberculosis, with MIC values ranging from 9.6 to 423.1 µM. researchgate.net Notably, this study highlighted that the presence of a bromine atom at the para-position of the benzene (B151609) ring played a significant role in the antitubercular activity. researchgate.net Further supporting this, research on thiadiazole-thiourea scaffolds identified compounds with potent activity against the M. tuberculosis H₃₇Rv strain, with the most active derivatives exhibiting MIC values of 10.96 and 11.48 µM. jst.go.jp These findings strongly suggest that 1-Benzoyl-3-(bromophenyl)thiourea is a promising candidate for further investigation as an antitubercular agent.

Table 4: In Vitro Antimycobacterial Activity of Related Thiourea Derivatives

| Compound/Derivative Class | Mycobacterium tuberculosis Strain(s) | MIC Range (µM) |

|---|---|---|

| Benzoylthioureas | M. tuberculosis | 9.6 - 423.1 researchgate.net |

| Thiadiazole-thiourea scaffold | M. tuberculosis H₃₇Rv | 10.96 - 11.48 (most active) jst.go.jp |

Elucidation of Preclinical Antimicrobial Mechanisms

Thiourea derivatives, a class of compounds to which C₁₄H₁₁BrN₂OS belongs, are recognized for their wide range of biological activities, including antimicrobial effects. researchgate.netnih.gov The mechanisms underlying these antimicrobial properties are a subject of ongoing research. In general, antibiotics function through several primary mechanisms, including the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, alteration of cell membranes, and antimetabolite activity. umd.edu

For thiourea derivatives specifically, one of the key areas of investigation is their ability to inhibit essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for maintaining DNA supercoiling, is a well-established target for antibacterial compounds. researchgate.net Molecular docking studies on various thiourea derivatives have suggested that they can bind to the active site of bacterial enzymes, such as S. aureus MurB protein, which is involved in the biosynthesis of the bacterial cell wall. researchgate.net

The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for bacterial survival, making its synthesis an attractive target for antibiotics. libretexts.org Many successful antibiotics, like β-lactams and glycopeptides, function by inhibiting different stages of peptidoglycan synthesis. libretexts.orgnih.govnih.gov For instance, fosfomycin (B1673569) inhibits the very first step of this process. memory-pharm.com While direct evidence for C₁₄H₁₁BrN₂OS specifically targeting cell wall synthesis is still emerging, the broader class of thiourea derivatives has been shown to interfere with this pathway. researchgate.net The presence of a lipophilic moiety in some antimicrobial compounds can facilitate interaction with the bacterial cell membrane, leading to its permeabilization and depolarization, which contributes to their bactericidal effects. nih.gov

Cellular Mechanism of Action Studies (Preclinical)

The cellular mechanisms of action for thiourea derivatives like C₁₄H₁₁BrN₂OS are multifaceted and appear to involve the modulation of several key molecular pathways implicated in cancer. Thiourea compounds have been shown to target specific signaling pathways that are crucial for cancer cell proliferation and survival. mdpi.com

One of the significant pathways that thiourea derivatives are thought to inhibit is the extracellular signal-regulated kinase (ERK) pathway. tandfonline.com The ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cell growth and division. tandfonline.com Studies on certain N,N'-disubstituted thiourea derivatives have indicated that their anti-proliferative effects against melanoma cells may be due to the inhibition of ERK1/2 phosphorylation. tandfonline.com

Furthermore, some thiourea derivatives have been investigated for their potential to inhibit cyclin-dependent kinases (CDKs). nih.gov CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Virtual screening and subsequent biological evaluation of pyrrolizines bearing thiourea moieties have identified compounds that exhibit potent inhibitory activity against CDK-2. nih.gov Molecular docking studies have further supported these findings, showing that these compounds can fit into the active sites of various CDKs. nih.gov

The anticancer activity of some thiourea derivatives is also linked to their ability to induce apoptosis. nih.gov Investigations into 1,3-disubstituted thiourea analogs have demonstrated strong pro-apoptotic activity in colon cancer and leukemia cell lines. nih.gov These compounds were also found to inhibit the secretion of interleukin-6 (IL-6), a cytokine known to be involved in inflammation and cancer progression. nih.gov

The cytotoxic and anti-proliferative effects of thiourea derivatives, including those structurally related to C₁₄H₁₁BrN₂OS, have been extensively evaluated in vitro against various cancer cell lines. These studies consistently demonstrate the potential of this class of compounds as anticancer agents. mdpi.comresearchgate.net

The MTT assay is a standard colorimetric method used to assess cell viability and proliferation. tandfonline.com Through this assay, numerous thiourea derivatives have been shown to exhibit significant cytotoxic effects against a range of human tumor cell lines, including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and lung adenocarcinoma (A549). acs.org For instance, certain N-naphthoyl thiourea derivatives have displayed potent anti-proliferative effects, with some even showing greater cytotoxicity than the established anticancer drug doxorubicin (B1662922) in specific cell lines. acs.org

The presence and position of substituents on the phenyl rings of the thiourea scaffold play a crucial role in determining the cytotoxic activity. For example, studies on 1-benzoyl-3-methyl thiourea derivatives revealed that substitutions at the aromatic positions can enhance anticancer activity against HeLa cell lines. researchgate.net Similarly, research on 1,3-disubstituted thioureas has shown that derivatives with electron-withdrawing groups, such as trifluoromethyl, on the terminal phenyl rings exhibit high cytotoxicity against colon and prostate cancer cells, as well as leukemia cell lines. nih.gov

The following table summarizes the cytotoxic activity of various thiourea derivatives against different cancer cell lines, as measured by their IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 1-Benzoyl-3-methylthiourea derivatives | HeLa | 160–383 µg/mL | researchgate.net |

| N,N'-disubstituted thiourea derivatives | B16-F10 (Melanoma) | 0.33 | tandfonline.com |

| N-Naphthoyl thiourea derivatives | MCF-7, HCT-116, A549 | < 1.3 | acs.org |

| 3-(Trifluoromethyl)phenylthiourea derivatives | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | nih.gov |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast Cancer | 3 - 14 | mdpi.com |

| Bis-thiourea derivatives | Human Leukemia | 1.50 | mdpi.com |

This table is for illustrative purposes and shows the range of activities observed for different thiourea derivatives. The activity of C₁₄H₁₁BrN₂OS may vary.

Preclinical In Vivo Efficacy Studies

To evaluate the in vivo efficacy of potential anticancer compounds like C₁₄H₁₁BrN₂OS, various animal models are employed. Patient-derived xenograft (PDX) models are a prominent and effective preclinical tool. medsci.org These models involve the transplantation of tumor tissue from a patient directly into an immunodeficient mouse, such as a NOD/SCID mouse. medsci.orgcriver.com A key advantage of PDX models is their ability to maintain the original tumor's architecture, genetic heterogeneity, and sensitivity to treatments, thus offering a more translational research model for assessing efficacy. criver.comnih.gov

PDX models have been successfully established for a variety of cancers, including colorectal, breast, and hepatocellular carcinoma. medsci.orgcriver.com The establishment of these models typically involves subcutaneously or orthotopically implanting small pieces of the patient's tumor into the mouse. medsci.org The growth of the resulting tumor is then monitored over time to assess the impact of a therapeutic agent. medsci.org

In addition to PDX models, other xenograft models using established cancer cell lines are also utilized. While perhaps not capturing the full heterogeneity of a patient's tumor, these models are valuable for initial in vivo screening and for studying specific aspects of tumor biology. For example, a murine homograft model using S180 sarcoma cells has been used to demonstrate the in vivo tumor growth inhibition by certain thiourea derivatives. mdpi.com

The choice of animal model and the method of tumor implantation (subcutaneous or orthotopic) are critical considerations in the design of preclinical efficacy studies. nih.gov

Non-invasive imaging technologies are indispensable tools in preclinical cancer research for monitoring tumor growth, assessing drug delivery, and evaluating therapeutic efficacy in living animal models. nih.gov These techniques allow for longitudinal studies in the same animal, reducing the number of animals required and providing a more dynamic understanding of treatment effects. visualsonics.com

Fluorescence and Luminescence Imaging are powerful optical imaging modalities. mdpi.com Fluorescence imaging involves the use of an external light source to excite a fluorophore, which then emits light at a lower energy level. visualsonics.com In preclinical models, cancer cells can be genetically engineered to express fluorescent proteins, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). nih.gov This allows for the direct visualization of tumor growth and metastasis. Dual-color imaging, using different fluorescent proteins for tumor and stromal cells, can provide detailed insights into tumor-stroma interactions and angiogenesis. nih.gov Luminescence imaging, on the other hand, relies on the light produced by a chemical reaction, often catalyzed by an enzyme like luciferase, which can also be expressed by cancer cells. researchgate.net

X-ray based imaging , including computed tomography (CT), provides anatomical information and can be used to visualize tumors and monitor their size. visualsonics.com

The integration of these imaging modalities, often referred to as multimodality imaging, combines the strengths of different techniques to provide a more comprehensive assessment of therapeutic efficacy at both the anatomical and molecular levels. nih.gov For instance, combining fluorescence or luminescence imaging with anatomical imaging like CT can correlate biological processes with structural changes in the tumor.

Structure Activity Relationship Sar Studies and Analogue Design for Substituted Benzoylthioureas

Systematic Modifications and Preclinical Activity Correlations

The biological activity of benzoylthiourea (B1224501) derivatives can be significantly altered by making systematic changes to their chemical structure. These modifications typically involve changing the type and position of substituents on the aromatic rings. The resulting data helps to build a comprehensive picture of how specific structural features correlate with preclinical outcomes like enzyme inhibition or antimicrobial efficacy.

The incorporation of halogen atoms is a common strategy in drug design, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity through halogen bonding. researchgate.net For the chemical class represented by the formula C14H11BrN2OS, specifically 1-benzoyl-3-(bromophenyl)thioureas, the position of the bromine atom on the phenyl ring is a critical determinant of its three-dimensional structure and intermolecular interactions. researchgate.net

Studies on a series of 1-benzoyl-3-(halogenophenyl)thioureas, including bromo-substituted isomers, have been conducted to examine how changing the halogen and its position (ortho, meta, para) affects the molecular conformation and crystal packing. researchgate.net These structural features are intrinsically linked to how the molecule can interact with a biological target. The efficacy of halogenated compounds often depends on the presence and location of the halogen; in many cases, removing the substituent leads to a loss of activity. researchgate.net Research on other classes of compounds has shown that increasing the atomic mass of the halogen substituent can improve biological activity, with iodine-substituted derivatives showing enhanced antibacterial outcomes compared to their fluorine, chlorine, or bromine counterparts in some cases. rsc.org

Table 1: Investigated Isomers of 1-benzoyl-3-(bromophenyl)thiourea (this compound)

| Compound Name | Position of Bromine | Reference |

|---|---|---|

| 1-benzoyl-3-(2-bromophenyl)thiourea | Ortho | researchgate.net |

| 1-benzoyl-3-(3-bromophenyl)thiourea | Meta | researchgate.net |

This table lists isomers of the target compound that have been synthesized and analyzed in structural studies to understand the impact of substituent position.

The position of the halogen influences intermolecular interactions, such as hydrogen bonds and π–π stacking, which are crucial for the formation of the crystal structure and can dictate how the molecule binds within a receptor pocket. researchgate.net For instance, in a series of δ-aryl-1,3-dienesulfonyl fluorides, the position of a bromo substituent had a clear impact on butyrylcholinesterase (BuChE) inhibition, with the ortho-substituted analogue showing greater potency than the para-substituted one. nih.gov This highlights that the placement of the halogen atom is a key factor to consider in the design of biologically active molecules.

Electron-withdrawing groups (EWGs) play a significant role in modulating the electronic properties of a molecule, which can in turn influence its reactivity and ability to inhibit enzymes or act as an antimicrobial agent. The intrinsic chemical reactivity of an EWG can have a direct effect on the kinetics of enzyme inactivation. nih.gov

In studies of related compound classes, the presence of strong EWGs has been shown to enhance biological activity. For example, research on benzothiazole (B30560) derivatives found that the presence of electron-withdrawing groups at the 4-position of a benzyl (B1604629) ring resulted in the highest antitumor activity. mdpi.com Similarly, for peptidyl Michael acceptors, the nature of the EWG directly influenced the rate of inhibition of the cysteine protease papain. nih.gov For benzoylthioureas, the introduction of electron-withdrawing groups like nitro and bromo has been explored as a strategy to enhance enzyme inhibitory activity. researchgate.net The trifluoromethyl group, a potent EWG, has also been utilized in benzoylthiourea derivatives, with its position influencing antibiofilm activity. researchgate.net

Substitutions on the aromatic rings of benzoylthioureas are a primary focus of SAR studies. The nature, size, and position of these substituents can drastically alter the compound's pharmacological profile, including its selectivity and potency. Aromatic rings are prevalent in medicinal chemistry, and understanding their interactions is key to designing new drugs. nih.gov

A clear example of SAR can be seen in a series of δ-aryl-1,3-dienesulfonyl fluorides designed as selective BuChE inhibitors. nih.gov The studies revealed distinct patterns based on the substitution on the aryl ring:

Effect of Position: For a given substituent, the inhibitory potency often followed the order: ortho > meta > para. nih.gov

Effect of Substituent Type: The nature of the substituent was also critical, with an alkoxy group (-OCH₃) generally conferring greater potency than a methyl (-CH₃) or a halogen (-Cl, -Br) at the same position. nih.gov

Table 2: Example of SAR for δ-Aryl-1,3-dienesulfonyl Fluorides as BuChE Inhibitors

| Compound ID | Substituent (Position) | BuChE IC₅₀ (µM) |

|---|---|---|

| A10 | -OCH₃ (ortho) | 0.021 |

| A16 | -OCH₃ (meta) | > A10 |

| A6 | -OCH₃ (para) | > A16 |

| A9 | -CH₃ (ortho) | > A10 |

| A8 | -Br (ortho) | > A9 |

| A14 | -Cl (meta) | < A16 |

| A3 | -Cl (para) | > A6 |

| A4 | -Br (para) | > A6 |

Data adapted from a study on dienyl sulphonyl fluorides, illustrating the impact of substituent type and position on enzyme inhibition. nih.gov IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.

These findings demonstrate that even subtle changes to the substitution pattern on an aromatic ring can lead to significant differences in biological activity, providing a roadmap for optimizing lead compounds. nih.gov

Identification of Pharmacophore Features

A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. taylorandfrancis.com These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. taylorandfrancis.comnih.gov Identifying the pharmacophore is a crucial step in understanding a compound's mechanism of action and in designing new molecules with similar or improved activity. mdpi.com

For the benzoylthiourea class of compounds, the central thiourea (B124793) [-C(O)NHC(S)NH-] moiety is widely considered to be the key pharmacophore group. researchgate.netresearchgate.net This structural element is critical for the biological activities observed in this class, including antimycobacterial properties. researchgate.net The importance of the thiourea group is highlighted by its presence in the antitubercular drug Isoxyl. researchgate.net

The key features of the benzoylthiourea pharmacophore essential for biological response include:

The Thioamide Group: The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, and the sulfur can coordinate with metal ions in enzyme active sites. vulcanchem.com

The Benzoyl Group: The carbonyl oxygen is a hydrogen bond acceptor, and the aromatic ring can engage in π–π stacking and hydrophobic interactions. conicet.gov.ar

Molecular docking studies help to visualize how these features orient within a target's binding site, confirming their role in the compound's activity. researchgate.net

Design Principles for Novel Analogues and Derivatives

The design of novel analogues based on the benzoylthiourea scaffold is guided by the SAR and pharmacophore data. The goal is to make targeted chemical modifications to enhance desired properties like potency and selectivity while maintaining the essential pharmacophoric features. gardp.org

Key design principles include:

Scaffold Hopping and Substitution: Based on SAR, certain positions on the aromatic rings can be identified as "hot spots" for modification. Introducing different functional groups (e.g., halogens, alkyl, alkoxy) at these positions can fine-tune the electronic and steric properties of the molecule to optimize target binding. nih.gov

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties (a bioisostere) can improve pharmacological properties. For example, replacing a hydrogen atom with a fluorine atom can enhance metabolic stability and binding affinity without significantly altering the molecular size. conicet.gov.ar

Conformational Constraint: Introducing structural elements that reduce the molecule's flexibility can lock it into its "active" conformation, potentially increasing binding affinity and selectivity. This can involve creating cyclic analogues or introducing bulky groups that restrict bond rotation.

Lipophilicity and Solubility Modulation: The balance between a molecule's lipophilicity and hydrophilicity is critical for its absorption and distribution. Substituents can be chosen to consciously adjust this balance to achieve a more desirable preclinical profile. rsc.org

By applying these principles, medicinal chemists can evolve a hit compound into a lead candidate with a significantly improved pharmacological profile, demonstrating the power of rational drug design. gardp.org

Rational Design of Modified Thiourea Scaffolds with Enhanced Preclinical Efficacy

The rational design of modified thiourea scaffolds is a strategic approach that leverages an understanding of the interactions between the compound and its biological target. For substituted benzoylthioureas, research has demonstrated that the nature and position of substituents on both the benzoyl and the phenyl rings play a crucial role in their biological activity, including anticancer and antimicrobial effects. researchgate.netnih.gov

One of the primary strategies in the rational design of these compounds involves the introduction of various functional groups to modulate their electronic and steric properties. ubaya.ac.id For instance, in the pursuit of developing more potent anticancer agents, a series of N-benzoyl-N'-phenylthiourea derivatives were synthesized and evaluated for their cytotoxic activity against cancer cell lines such as MCF-7. ubaya.ac.idresearchgate.net These studies revealed that the addition of electron-withdrawing groups, such as chloro (Cl) substituents, to the benzoyl ring can significantly enhance cytotoxic activity. ubaya.ac.id The position of the substituent is also critical; for example, the 2,4-dichloro substituted analogue showed more potent activity compared to mono-substituted derivatives. ubaya.ac.id

In the context of antimycobacterial agents, SAR studies on benzoylthiourea derivatives have shown that substituents like bromine, chlorine, and the tert-butyl group at the para-position of the phenyl ring are important for their activity against Mycobacterium tuberculosis. researchgate.net Further modifications, such as the introduction of chloro, bromo, nitro, or methoxy (B1213986) groups on the benzoyl ring, have led to derivatives with improved antimycobacterial activity and reduced cytotoxicity. researchgate.net

The following table summarizes the findings from various studies on the rational design of substituted benzoylthioureas and the impact of different substituents on their preclinical efficacy.

| Compound/Series | Target/Assay | Key Modifications | Findings |

| N-benzoyl-N'-phenylthiourea (BFTU) Derivatives | MCF-7 breast cancer cells | Chloro-substitution on the benzoyl ring | The 2,4-dichloro substituted derivative (2,4-Cl-BFTU) exhibited the most potent cytotoxic activity (IC50 of 0.31 mM), indicating that the electronic and steric effects of the substituents are crucial for activity. ubaya.ac.id |

| Benzoylthiourea Derivatives (Series A and B) | Mycobacterium tuberculosis | Halogen and other groups on phenyl and benzoyl rings | Para-substitution on the phenyl ring with bromine, chlorine, or t-Bu is important for activity. Further substitution on the benzoyl ring led to derivatives with improved activity and lower cytotoxicity. researchgate.net |

| Fluorinated Benzoylthiourea Derivatives | Antibacterial and antifungal activity | Fluorine and trifluoromethyl substitution on the phenyl ring | Compounds with a single fluorine atom showed the best antibacterial effect, while those with three fluorine atoms had the most intensive antifungal activity. The trifluoromethyl group was favorable for antibiofilm activity. nih.govnih.gov |

| Tetrahydrothieno[2,3-c]pyridine Substituted Benzoyl Thiourea | PAK1 inhibitor for triple-negative breast cancer | Tetrahydrothieno[2,3-c]pyridine scaffold | A potent PAK1 inhibitor (compound 7j) was discovered through structure-based optimization, demonstrating significant antiproliferative activity in MDA-MB-231 cells. nih.gov |

These examples underscore the power of rational design in optimizing the therapeutic potential of substituted benzoylthioureas. By systematically exploring the chemical space around the thiourea scaffold, researchers can develop new analogues with enhanced efficacy and a more favorable preclinical profile.

Exploration of Bioisosteric Replacements